molecular formula C28H28N4O2S B2929243 N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1115439-85-4

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2929243
CAS No.: 1115439-85-4
M. Wt: 484.62
InChI Key: KEDFPNXIDDOQJA-UHFFFAOYSA-N
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Description

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that features a benzyl group, an imidazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. One common approach is the use of a Friedel-Crafts acylation followed by a Clemmensen reduction . The imidazole ring can be introduced through a cyclization reaction involving glyoxal and ammonia . The final step often involves the coupling of the imidazole derivative with the benzyl and benzamide groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-benzyl-3-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-20(2)22-11-13-24(14-12-22)31-26(33)19-35-28-29-15-16-32(28)25-10-6-9-23(17-25)27(34)30-18-21-7-4-3-5-8-21/h3-17,20H,18-19H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDFPNXIDDOQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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